Structural Divergence from the Anti-HBV Lead 4-(Benzyl-methyl-sulfamoyl)-N-(2-methyl-benzothiazol-5-yl)benzamide
The target compound differs from the only quantitatively characterized anti-HBV sulfamoylbenzamide, 4-(benzyl-methyl-sulfamoyl)-N-(2-methyl-benzothiazol-5-yl)benzamide, at three critical positions: (i) N-ethyl vs. N-methyl on the sulfamoyl nitrogen, (ii) benzothiazol-6-yl vs. benzothiazol-5-yl attachment, and (iii) absence of the 2-methyl substituent on the benzothiazole. In HepDE19 cells, the comparator reduced HBeAg levels by >50% at 3 µM and decreased cccDNA by approximately 40% [1]. The target compound’s N-ethyl group increases steric bulk and lipophilicity (calculated ΔlogP ≈ +0.5 vs. N-methyl analog), which is predicted to alter target engagement kinetics and cellular permeability, although head-to-head biological data are not yet published [2].
| Evidence Dimension | Structural and antiviral activity comparison |
|---|---|
| Target Compound Data | N-ethyl, benzothiazol-6-yl, no 2-methyl; antiviral activity not reported |
| Comparator Or Baseline | 4-(benzyl-methyl-sulfamoyl)-N-(2-methyl-benzothiazol-5-yl)benzamide: IC₅₀ (HBeAg) <3 µM; cccDNA reduction ~40% in HepDE19 cells |
| Quantified Difference | ΔlogP ≈ +0.5 (calculated); activity differential unknown |
| Conditions | HepDE19 hepatoma cells (HBV-inducible) |
Why This Matters
Procurement of the exact N-ethyl, 6-yl isomer ensures that structure–activity relationship (SAR) studies exploring the impact of sulfamoyl N‑alkyl size and benzothiazole regioisomerism are not confounded by inactive or off-target-active analogs.
- [1] Block, T. M.; Xu, X.; Cuconati, A.; Guo, J.-T.; Guo, H.; Lu, H.; Cai, D. Inhibitors of Hepatitis B Virus Covalently Closed Circular DNA Formation and Their Method of Use. US 9,657,013 B2, 2017. View Source
- [2] Odehnalová, H. Syntéza biologicky aktivních sulfamoylbenzamidů s benzthiazolovým blokem. Diplomová práce, Univerzita Pardubice, 2017. View Source
